Benz(l)aceanthrylene

概要

説明

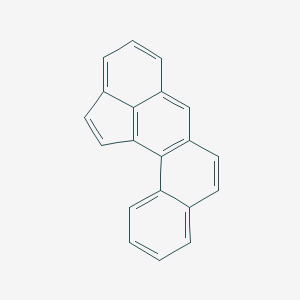

Benz(l)aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C20H12. It is a xenobiotic compound, meaning it is foreign to living organisms. This compound is known for its complex structure, which includes multiple fused aromatic rings, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benz(l)aceanthrylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclopentannulation of phenanthrene derivatives. This reaction often requires high temperatures and the presence of catalysts such as palladium or platinum complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically leads to the formation of dihydro derivatives. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common for this compound, where substituents such as nitro, halogen, or alkyl groups can be introduced.

Major Products:

Oxidation Products: Quinones and other oxygenated derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Nitro, halogenated, and alkylated derivatives.

科学的研究の応用

Chemical Research

Model Compound for PAHs:

Benz(l)aceanthrylene serves as a crucial model compound for studying the behavior of polycyclic aromatic hydrocarbons. Its structure allows researchers to investigate the reactivity and interactions of PAHs with various reagents, providing insights into their chemical properties and potential applications in material science.

Synthesis Studies:

The synthesis of B[l]A typically involves cyclization reactions of phenanthrene derivatives, often requiring high temperatures and specific catalysts such as palladium or platinum complexes. This synthetic route is significant for developing new materials and understanding reaction mechanisms in organic chemistry.

Biological Research

Genotoxicity Studies:

Research has demonstrated that B[l]A exhibits genotoxic properties, particularly in its ability to form DNA adducts. Studies using the L5178Y/TK+/- mouse lymphoma assay have shown that B[l]A induces sister chromatid exchanges (SCEs) and other genetic alterations, indicating its potential as a mutagen .

Carcinogenic Potential:

B[l]A has been tested for its carcinogenicity through various bioassays. In dermal initiation-promotion studies in mice, it was identified as a tumor initiator, highlighting its relevance in cancer research. This is particularly important as it allows for comparisons with other known carcinogens like benzo[a]pyrene (B[a]P), establishing a framework for understanding the mechanisms of PAH-induced carcinogenesis .

Medical Applications

Toxicological Insights:

Studies have focused on B[l]A's role as a xenobiotic and its toxicological impacts on living organisms. Its interactions with biological macromolecules, particularly DNA, raise concerns about its potential health risks, making it a subject of interest in toxicology and public health research .

Environmental Science

Pollution Monitoring:

Although not widely utilized industrially, B[l]A serves as a reference compound in environmental monitoring and pollution studies. Its presence in air pollution has been linked to carcinogenic effects, emphasizing the need for monitoring PAHs in environmental samples to assess public health risks .

Case Studies

-

Genotoxic Effects in Mice:

A study evaluated the genotoxicity of B[l]A using mouse peripheral blood lymphocytes (PBL). The results indicated significant cytotoxic effects and an increase in SCE frequency compared to control groups, underscoring its potential as a harmful environmental contaminant . -

Carcinogenic Assessment:

In a dermal initiation-promotion experiment with mice, B[l]A was found to initiate tumor formation effectively. This study contributes to understanding how exposure to certain PAHs can lead to skin cancers and emphasizes the importance of monitoring these compounds in occupational settings .

作用機序

Benz(l)aceanthrylene exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound undergoes metabolic activation to form reactive intermediates, such as epoxides and diol-epoxides, which can bind to DNA and proteins, disrupting normal cellular functions .

類似化合物との比較

- Benz(a)anthracene

- Benz(j)aceanthrylene

- Chrysene

- Phenanthrene

Uniqueness: Benz(l)aceanthrylene is unique due to its specific structure, which includes a cyclopenta-fused ring system. This structural feature influences its reactivity and interactions with biological systems, distinguishing it from other polycyclic aromatic hydrocarbons .

生物活性

Benz(l)aceanthrylene (B[l]A) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in terms of genotoxicity and carcinogenic potential. This article provides a comprehensive overview of the biological activity of B[l]A, including data tables, case studies, and detailed research findings.

Structure and Properties

This compound is characterized by a complex structure consisting of multiple fused aromatic rings. Its chemical formula is , and it exhibits notable physical properties, including a melting point of approximately 123 °C. The compound exists in both fully aromatic and dihydro forms, with the latter indicating the presence of additional hydrogen atoms which can influence its reactivity and biological interactions.

In Vitro Studies

Research evaluating the genotoxicity of B[l]A has utilized various assays to assess its mutagenic potential. In vitro studies using the L5178Y/TK+/- mouse lymphoma assay indicated that B[l]A is mutagenic, producing both small and large colony mutants, which suggests clastogenic properties . The compound was found to be slightly less mutagenic than benzo[a]pyrene (B[a]P), another well-known PAH.

In Vivo Studies

In vivo assessments using mouse peripheral blood lymphocyte cultures demonstrated that B[l]A not only exhibited cytotoxic effects but also significantly elevated sister chromatid exchange (SCE) frequencies compared to B[a]P. This indicates that B[l]A possesses a strong potential for inducing chromosomal damage in living organisms .

Tumor Initiation Activity

This compound has been evaluated for its tumor-initiating activity in animal models. In studies conducted on SENCAR mice, B[l]A was shown to induce papilloma formation at doses ranging from 50 to 1000 nmol/mouse. Notably, it was found to be approximately four times more active than B[a]P in initiating skin tumors, highlighting its significant carcinogenic potential .

Comparative Analysis with Other PAHs

To contextualize the biological activity of B[l]A, it is essential to compare it with other PAHs. The following table summarizes key characteristics and biological activities of selected PAHs:

| Compound Name | Structure Characteristics | Carcinogenic Potential | Tumor Initiation Activity |

|---|---|---|---|

| This compound | Cyclopenta-fused | High | Very High |

| Benzo[a]pyrene | Five fused rings | High | High |

| Benz[e]aceanthrylene | Cyclopenta-fused | Moderate | Moderate |

| Dibenzo[a,h]anthracene | Multiple fused rings | Very High | Very High |

The mechanisms through which B[l]A exerts its biological effects are multifaceted. It has been shown to bind to DNA, leading to mutagenic effects that can contribute to carcinogenesis. The binding affinity of B[l]A to DNA suggests that it may form DNA adducts, which are critical intermediates in the initiation of cancer. Additionally, metabolic activation pathways have been implicated in enhancing its genotoxicity.

Case Studies and Research Findings

Several studies have focused on the biological implications of B[l]A exposure:

- Mouse Skin Tumor Study : A study demonstrated that both male and female SENCAR mice developed skin tumors upon exposure to B[l]A, with significant differences in tumor initiation rates compared to other PAHs .

- Genotoxicity Assessment : In a comparative analysis with B[a]P, B[l]A showed distinct patterns of cytotoxicity and mutagenicity, indicating unique mechanisms at play that warrant further investigation into non-genotoxic pathways contributing to its carcinogenicity .

- Environmental Impact : Given its potency as a carcinogen, B[l]A's presence in environmental matrices raises concerns regarding air pollution and public health implications, particularly in urban areas where PAHs are prevalent due to combustion processes .

化学反応の分析

Thermal Rearrangement Reactions

Benz(l)aceanthrylene undergoes thermal isomerization at elevated temperatures (900–1,000°C), predominantly forming benzo[j]fluoranthene (C₂₀H₁₂) via sequential ring contraction and expansion processes . Key mechanisms include:

-

Hydrogen 1,2-shifts : Facilitate structural reorganization with a reaction barrier of 356.6 kJ/mol at the B97D3/6-311++G(d,p) computational level .

-

Carbon 1,2-shifts : Higher energy barrier (393.6 kJ/mol ) compared to hydrogen shifts, making them less favorable under flame conditions .

Theoretical studies indicate that steric hindrance from fused rings and thermodynamic stability drive selectivity toward benzo[j]fluoranthene over alternative products like benz[j]aceanthrylene .

Electrophilic Substitution Reactions

As a PAH, this compound participates in electrophilic aromatic substitution (EAS) reactions, though steric hindrance limits reactivity at certain positions:

| Reaction Type | Conditions | Primary Products | Key Features |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 25–50°C | Nitro derivatives | Substitution occurs at electron-rich positions (e.g., bay regions). |

| Sulfonation | H₂SO₄, SO₃, 80–100°C | Sulfonic acid derivatives | Enhanced solubility in polar solvents. |

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halo-derivatives | Preferential halogenation at less hindered sites. |

Oxidation and Metabolic Activation

Oxidation pathways are critical for both environmental degradation and biological activity:

-

Epoxidation : Metabolic activation by cytochrome P450 enzymes forms diol epoxides , which bind to DNA and induce mutagenicity .

-

Quinone Formation : Atmospheric oxidation yields ortho-quinones , implicated in redox cycling and oxidative stress .

Comparative Mutagenicity (SENCAR mouse assay):

| Compound | Tumor-Initiating Activity (relative to B[a]P) |

|---|---|

| This compound | 4× higher |

| Benz[e]aceanthrylene | Equivalent |

| Benzo[a]pyrene (B[a]P) | 1× (reference) |

Cycloaddition Reactions

This compound engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming cyclohexene-fused adducts . These reactions are temperature-dependent and favor electron-deficient dienophiles due to the PAH’s electron-rich aromatic system.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations (B97D3/6-311++G(3df,2p)) reveal:

-

Activation Energies : Hydrogen shifts require ~356 kJ/mol , while carbon shifts demand ~394 kJ/mol .

-

Thermodynamic Stability : Benzo[j]fluoranthene is 28.5 kJ/mol more stable than this compound at 0 K .

Environmental and Biological Implications

-

Combustion Byproduct : Forms during incomplete combustion of organic materials, contributing to air pollution .

-

Genotoxicity : Induces sister chromatid exchanges (SCEs) in mouse lymphocytes at lower doses than B[a]P .

This reactivity profile underscores this compound’s significance in environmental chemistry and carcinogenesis research. Further studies are needed to elucidate its interaction with atmospheric oxidants and metabolic enzymes.

特性

IUPAC Name |

pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-17-13(4-1)8-9-16-12-15-6-3-5-14-10-11-18(19(14)15)20(16)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHCNSZHYPRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C5C(=CC=CC5=C3)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175330 | |

| Record name | Benz(l)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211-91-6 | |

| Record name | Benz[l]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(l)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000211916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(l)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZ(L)ACEANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GXM6N8UIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。